molecular formula C50H95O10P B12983671 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol))

1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol))

Cat. No.: B12983671
M. Wt: 887.3 g/mol
InChI Key: JYJIYAOIKUDVPZ-XDLWQMJLSA-N
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Description

1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)) is a phospholipid compound with the molecular formula C50H94NaO10P. It is a type of phosphoglyceride, which consists of a glycerol backbone esterified with two long-chain fatty acids and a phosphoric acid group. This compound is known for its role in biological membranes and its applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)) typically involves the esterification of erucic acid with glycerol, followed by the introduction of a phosphoric acid group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)) involves its incorporation into lipid bilayers, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and other lipids, affecting various cellular processes such as signal transduction and membrane fusion .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol): Similar structure but with oleic acid chains instead of erucic acid.

    1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol): Contains palmitic acid chains, leading to different physical properties.

    1,2-Distearoyl-sn-glycero-3-phospho-rac-(1-glycerol): Features stearic acid chains, resulting in higher melting points .

Uniqueness

1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)) is unique due to its long-chain erucic acid residues, which confer distinct biophysical properties such as increased membrane fluidity and reduced phase transition temperatures. These characteristics make it particularly useful in studies of membrane dynamics and lipid-protein interactions .

Properties

Molecular Formula

C50H95O10P

Molecular Weight

887.3 g/mol

IUPAC Name

[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-docos-13-enoyl]oxypropyl] (Z)-docos-13-enoate

InChI

InChI=1S/C50H95O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)57-45-48(46-59-61(55,56)58-44-47(52)43-51)60-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47-48,51-52H,3-16,21-46H2,1-2H3,(H,55,56)/b19-17-,20-18-/t47?,48-/m1/s1

InChI Key

JYJIYAOIKUDVPZ-XDLWQMJLSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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